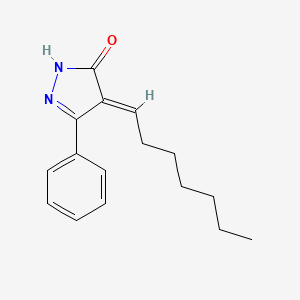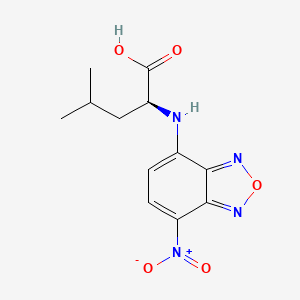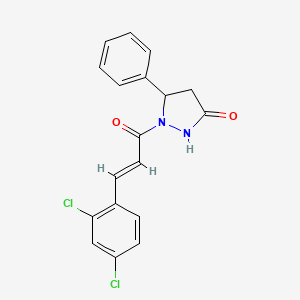![molecular formula C8H11N3S B12905110 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/no-structure.png)
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine is a heterocyclic compound that features a fused ring system combining pyrazine and thiazine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with 2-chloro-1,3-dimethylthiazolium chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can be compared with other similar heterocyclic compounds, such as:
Pyrazino[2,3-b]quinoxaline: Another fused ring system with different biological activities.
Pyridazine derivatives: Known for their wide range of pharmacological activities.
Thiazine derivatives: Often used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can lead to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C8H11N3S |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H11N3S/c1-5-6(2)11-8-7(10-5)9-3-4-12-8/h3-4H2,1-2H3,(H,9,10) |
Clé InChI |
MAPJDIALKYBENZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)

![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)

![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)

